1-(4-Chlorophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole
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Overview
Description
1-(4-Chlorophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole is a complex organic compound with the molecular formula C17H14ClN3O4S2 and a molecular weight of 423.9 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with chlorophenyl, nitrophenyl, and sulfonyl groups, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the pyrazole ring using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the nitrophenyl group: This can be done through nucleophilic aromatic substitution reactions, where the nitrophenyl group is introduced using nitrophenyl halides.
Final assembly: The final compound is obtained by coupling the intermediate products through various coupling reactions, such as Suzuki-Miyaura coupling.
Chemical Reactions Analysis
1-(4-Chlorophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Scientific Research Applications
1-(4-Chlorophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It affects various signaling pathways, including the NF-κB and MAPK pathways, which are crucial in regulating inflammation and cell proliferation.
Comparison with Similar Compounds
1-(4-Chlorophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole can be compared with other similar compounds:
Properties
Molecular Formula |
C17H14ClN3O4S2 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole |
InChI |
InChI=1S/C17H14ClN3O4S2/c1-11-17(26-15-7-5-14(6-8-15)21(22)23)12(2)20(19-11)27(24,25)16-9-3-13(18)4-10-16/h3-10H,1-2H3 |
InChI Key |
VCRYKKJSLYCBHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Cl)C)SC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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